molecular formula C10H17NO3 B573873 tert-butyl N-(3-formylcyclobutyl)carbamate CAS No. 171549-92-1

tert-butyl N-(3-formylcyclobutyl)carbamate

Cat. No.: B573873
CAS No.: 171549-92-1
M. Wt: 199.25
InChI Key: KHXUZWUXKMBGES-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-formylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-formylcyclobutyl)carbamate can be synthesized through several routes. One common method involves the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-formylcyclobutyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl N-(3-formylcyclobutyl)carbamate has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness: tert-Butyl N-(3-formylcyclobutyl)carbamate is unique due to its specific structure, which includes a formyl group attached to a cyclobutyl ring. This structural feature imparts distinct chemical properties and reactivity compared to other carbamates .

Biological Activity

tert-butyl N-(3-formylcyclobutyl)carbamate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, highlighting its anti-inflammatory and neuroprotective effects.

  • IUPAC Name : rel-tert-butyl ((1s,3s)-3-formylcyclobutyl)carbamate
  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 171549-91-0
  • Purity : 97% .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-formylcyclobutyl amine. The reaction conditions often include the use of coupling reagents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation .

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In a study comparing various carbamate derivatives, several compounds demonstrated promising anti-inflammatory effects, with inhibition percentages ranging from 39.021% to 54.239% in carrageenan-induced rat paw edema models . This suggests that the compound may serve as a potential alternative to traditional NSAIDs.

Neuroprotective Effects

In vitro studies have shown that this compound can protect astrocytes from amyloid beta (Aβ) induced toxicity, which is relevant in Alzheimer's disease research. The compound was tested against Aβ1-42, where it improved cell viability significantly compared to untreated controls. Specifically, cell viability increased from 43.78% to 62.98% when treated with the compound alongside Aβ1-42 .

In vivo studies involving scopolamine models revealed that while the compound reduced oxidative stress markers (malondialdehyde levels), it did not exhibit significant efficacy compared to established treatments like galantamine . This highlights the need for further investigation into its bioavailability and mechanism of action in neuroprotection.

Case Studies

StudyMethodologyKey Findings
In vivo anti-inflammatory assessment using carrageenan-induced edema in ratsCompounds showed inhibition rates between 39.021% and 54.239%.
In vitro testing on astrocytes with Aβ1-42 exposureIncreased cell viability from 43.78% to 62.98% when treated with the compound; reduction in TNF-α levels observed.

Discussion

The biological activity of this compound suggests it may be a valuable candidate for further pharmaceutical development, particularly in treating inflammatory conditions and neurodegenerative diseases such as Alzheimer's. Its dual activity as an anti-inflammatory agent and a neuroprotective compound opens avenues for research into new therapeutic strategies.

Properties

IUPAC Name

tert-butyl N-(3-formylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXUZWUXKMBGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171549-92-1
Record name rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate
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